19-ノルエチオコランロン

概要

説明

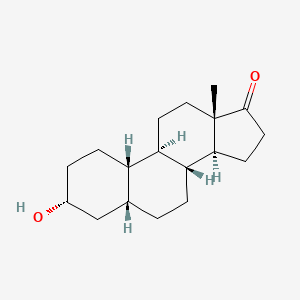

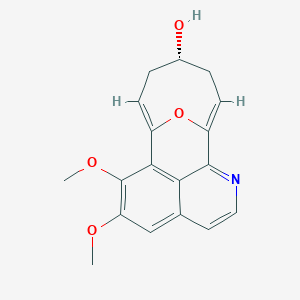

19-Noretiocholanolone is a metabolite of nandrolone, a synthetic anabolic steroid. Studies have identified 19-noretiocholanolone alongside 19-norandrosterone as primary metabolites of nandrolone in human urine. These compounds have been subjects of interest, particularly in the context of doping in sports, as their presence in urine samples is used to indicate the exogenous administration of nandrolone or related anabolic steroids (Bizec et al., 2002).

科学的研究の応用

ドーピング管理とスポーツ医学

19-ノルエチオコランロン: は、アナボリックステロイドであるナンドロロンの代謝産物です。 ドーピング管理では、ナンドロロンの内因性産生と外因性投与を区別するために使用されます . LC/MS/MSによる血漿および尿中の19-ノルエチオコランロン抱合体の定量は、反ドーピング機関がアスリートにおけるナンドロロンの不正使用を検出するために不可欠です .

代謝研究

この化合物は、ナンドロロンのII相代謝を理解するための代謝研究において重要な役割を果たしています。 これには、尿および血液サンプル中の遊離型および抱合型の19-ノルエチオコランロンを分析することが含まれ、ノルステロイドによるドーピングの特定のバイオマーカーを特定するのに役立ちます .

獣医学

獣医学では、19-ノルエチオコランロンは、家畜におけるナンドロロンの乱用を検出するためのバイオマーカーとして使用されます。 これは、食品供給の完全性を確保し、食品生産における成長促進剤としてのアナボリックステロイドの使用を禁止する規制を遵守するために重要です .

法科学

法科学者は、19-ノルエチオコランロンを生物学的サンプルの分析に使用して、違法なステロイドの使用を調査しています。 この化合物の存在は、禁止されている物質の投与を示す可能性があり、これは法的訴訟やスポーツ仲裁において重要です .

薬物動態

19-ノルエチオコランロンの薬物動態に関する研究は、その吸収、分布、代謝、および排泄(ADME)特性を理解するのに役立ちます。 この知識は、治療薬の開発と反ドーピング政策の策定に不可欠です .

内分泌学

内分泌学者は、19-ノルエチオコランロンを研究して、内分泌系におけるその役割、特にホルモン調節への影響とホルモンの不均衡や障害の指標としての可能性を探っています .

栄養補助食品の検査

この化合物は、ラベルに記載されていないステロイドによる汚染について栄養補助食品を検査するためにも使用されます。 これは、消費者の安全と、不注意なドーピング違反を避けなければならないアスリートにとって重要です .

分析化学開発

最後に、19-ノルエチオコランロンは、化学における新しい分析方法の開発において極めて重要です。 より感度が高く、特異性の高い検出アッセイを作成することで、毒性学から環境分析まで、さまざまな科学分野の進歩が促進されます .

作用機序

Target of Action

19-Noretiocholanolone, also known as 5β-estran-3α-ol-17-one, is a metabolite of nandrolone (19-nortestosterone) and bolandione (19-norandrostenedione) that is formed by 5α-reductase . The primary targets of 19-Noretiocholanolone are the same as those of its parent compounds, nandrolone and bolandione, which are primarily androgen receptors .

Mode of Action

19-Noretiocholanolone interacts with its targets, the androgen receptors, in a similar manner to its parent compounds. It binds to the androgen receptors, leading to a change in the receptor’s activity . This interaction can lead to various physiological changes, depending on the specific tissues where these receptors are located .

Biochemical Pathways

The formation of 19-Noretiocholanolone from nandrolone and bolandione is mediated by the enzyme 5α-reductase . This enzyme catalyzes the conversion of these compounds into 19-Noretiocholanolone, affecting the steroid hormone metabolic pathway .

Pharmacokinetics

It is known that it is a metabolite of nandrolone and bolandione, which suggests that it may share similar adme (absorption, distribution, metabolism, and excretion) properties with these compounds .

Result of Action

As a metabolite of nandrolone, an anabolic-androgenic steroid (AAS), 19-Noretiocholanolone may contribute to the anabolic and androgenic effects of nandrolone . These effects can include increased muscle mass and strength, as well as changes in behavior .

Action Environment

The action of 19-Noretiocholanolone can be influenced by various environmental factors. For example, consumption of boar meat, liver, kidneys, and heart have been found to increase urinary 19-Noretiocholanolone output . This suggests that diet can influence the levels of this compound in the body .

Safety and Hazards

将来の方向性

The detection of 19-norsteroids abuse in doping controls is currently being improved. Both 19-NA and 19-NE are analyzed as target compounds (TCs), whereas androsterone (A), pregnanediol (PD), and pregnanetriol (PT) are selected as endogenous reference compounds (ERCs). The method was validated and applied to urine samples collected by three male volunteers after the administration of nandrolone-based formulations .

特性

IUPAC Name |

(3R,5R,8R,9R,10S,13S,14S)-3-hydroxy-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h11-16,19H,2-10H2,1H3/t11-,12-,13+,14-,15-,16+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUIARGWRPHDBX-DHMVHTBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4CCC(CC4CCC3C1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@H]4CC[C@H]3[C@@H]1CCC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601043346 | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

33036-33-8 | |

| Record name | 19-Noretiocholanolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33036-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 19-Noretiocholanolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033036338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19-Noretiocholanolone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601043346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19-NORETIOCHOLANOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5Z6602I6U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 19-Noretiocholanolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005886 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 19-noretiocholanolone detected and quantified in urine samples?

A1: Various analytical techniques are employed to detect and quantify 19-noretiocholanolone in urine samples. These include:

- Gas Chromatography/Mass Spectrometry (GC/MS) [, , , , , , , ]: This method involves separating 19-noretiocholanolone from other urinary components based on its volatility and then analyzing its mass-to-charge ratio to confirm its identity and quantify its concentration.

- Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) [, , ]: This technique offers high sensitivity and selectivity by separating 19-noretiocholanolone using liquid chromatography followed by multiple stages of mass spectrometry for unambiguous identification and quantification.

- Gas Chromatography/High-Resolution Mass Spectrometry (GC/HRMS) []: This method provides enhanced mass accuracy, allowing for the differentiation of 19-noretiocholanolone from other compounds with similar masses.

- Gas Chromatography Coupled to Isotope Ratio Mass Spectrometry (GC-C-IRMS) [, , ]: This technique determines the ratio of stable carbon isotopes (13C/12C) in 19-noretiocholanolone, aiding in distinguishing between endogenous production and exogenous administration of nandrolone.

Q2: What are the challenges associated with detecting low concentrations of 19-noretiocholanolone in urine?

A2: Detecting low concentrations of 19-noretiocholanolone, particularly in the context of differentiating endogenous production from exogenous administration, can be challenging due to:

- Low endogenous levels: The natural occurrence of 19-noretiocholanolone in the body can be very low, necessitating highly sensitive analytical methods for detection [, ].

- Matrix effects: Urine contains a complex mixture of compounds that can interfere with the detection and quantification of 19-noretiocholanolone, requiring efficient sample preparation techniques [, ].

Q3: How is 19-noretiocholanolone formed in the body?

A: 19-Noretiocholanolone is primarily a metabolite of nandrolone, either administered directly or converted from precursors like 19-norandrostenediol and 19-norandrostenedione [, , , , , ]. Nandrolone undergoes enzymatic reduction and conjugation reactions in the liver, leading to the formation of 19-noretiocholanolone and its glucuronide conjugates, which are then excreted in urine [, , , , ].

Q4: Does the ratio of 19-norandrosterone to 19-noretiocholanolone provide any insight into nandrolone administration?

A4: Yes, the ratio of 19-norandrosterone (19-NA) to 19-noretiocholanolone (19-NE) can provide insights into nandrolone administration.

- Typically, exogenous administration of nandrolone or its precursors leads to a higher concentration of 19-NA compared to 19-NE (19-NA/19-NE ratio > 1.0) in the early excretion phase [, , , ].

- Factors like individual metabolism, the specific nandrolone precursor ingested, and co-administration of drugs like 5α-reductase inhibitors can influence this ratio [, , , , ].

Q5: Can diet influence 19-noretiocholanolone levels in urine?

A: Yes, consumption of edible tissues from non-castrated male pigs (boars) can lead to detectable levels of 19-noretiocholanolone and 19-norandrosterone in human urine [, , ]. This is because boar tissues contain naturally occurring 19-nortestosterone and its precursors, such as 19-norandrostenedione, which can be metabolized into 19-noretiocholanolone after ingestion [, ].

Q6: What factors can affect the excretion of nandrolone metabolites like 19-noretiocholanolone?

A6: Several factors can influence the excretion of nandrolone metabolites like 19-noretiocholanolone:

- Dosage: Higher doses of nandrolone or its precursors generally lead to higher urinary concentrations of its metabolites [, , ].

- Administration route: Different administration routes, such as oral ingestion or intramuscular injection, can affect the absorption and metabolism of nandrolone, influencing metabolite excretion patterns [, ].

- Individual metabolism: Genetic variations and individual differences in enzymatic activity can contribute to variability in nandrolone metabolism and excretion kinetics [, ].

- Supplement matrix: The presence of other ingredients in a dietary supplement can influence the absorption and excretion kinetics of nandrolone metabolites []. For example, ingestion of 19-norandrostenedione in a solid food matrix resulted in a slower absorption and a later peak in urinary 19-NA concentration compared to ingestion with water [].

- Hydration status: While not directly proven, some hypothesize that dehydration could potentially concentrate urinary nandrolone metabolites, although this needs further investigation [].

- Exercise: While some studies suggest a potential link between physical activity and elevated nandrolone metabolite levels [, , ], other research indicates that exercise alone does not consistently or significantly influence their excretion [, ].

- Medications: Co-administration of certain medications, such as 5α-reductase inhibitors (e.g., finasteride), can significantly alter the metabolic pathway of nandrolone, affecting the ratio of 19-NA to 19-NE excreted in urine [, ].

Q7: Is 19-noretiocholanolone produced naturally in the body?

A: While 19-noretiocholanolone is primarily recognized as a metabolite of exogenous nandrolone, research indicates that it can be endogenously produced in humans, albeit at very low levels [, , , ]. The exact pathways of this endogenous production are not fully elucidated, and the quantities produced are generally significantly lower than those observed after exogenous nandrolone administration.

Q8: Why is the endogenous production of 19-noretiocholanolone a concern in doping control?

A: The endogenous production of 19-noretiocholanolone raises concerns in doping control as it can lead to false-positive results, especially when concentrations are close to the established thresholds [, , , ].

- The World Anti-Doping Agency (WADA) sets a reporting limit of 2 ng/mL for 19-norandrosterone in male urine [].

Q9: What are potential future research directions regarding 19-noretiocholanolone?

A9: Future research on 19-noretiocholanolone could focus on:

- Elucidating the pathways of endogenous 19-noretiocholanolone production: Further research is needed to fully understand the mechanisms and factors influencing the natural synthesis of 19-noretiocholanolone in the human body [, ].

- Developing more sensitive and specific detection methods: Ongoing efforts focus on improving analytical techniques to accurately differentiate between endogenous and exogenous sources of 19-noretiocholanolone, even at extremely low concentrations [, , , ].

- Investigating the impact of various factors on 19-noretiocholanolone excretion: More research is needed to comprehensively evaluate the influence of factors like age, sex, ethnicity, diet, exercise, and medications on the excretion patterns of nandrolone metabolites [, , ].

- Exploring the use of alternative biomarkers for nandrolone abuse: Identifying and validating additional biomarkers that offer longer detection windows or greater specificity for nandrolone administration could be beneficial in doping control [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(12R,15R,32S,33R)-4,5,6,14,20,21,22,25,26,27,38,39,40,43,44,55-hexadecahydroxy-2,10,13,16,31,34,46,53-octaoxaundecacyclo[46.7.1.03,8.012,33.015,32.018,23.024,29.036,41.042,51.045,50.049,54]hexapentaconta-1(55),3,5,7,18,20,22,24,26,28,36,38,40,42,44,48(56),49(54),50-octadecaene-9,17,30,35,47,52-hexone](/img/structure/B1255026.png)

![4-[[4-Cyclohexyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl]benzoic acid methyl ester](/img/structure/B1255027.png)

![[1-(2-Benzofuranylmethyl)-4-[[3-(trifluoromethyl)phenyl]methyl]-4-piperidinyl]methanol](/img/structure/B1255028.png)

![5-[(3S,5R,8R,9S,10S,13R,14S)-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one](/img/structure/B1255039.png)

![[(S)-1,3-oxazol-5-yl-[4-[(1S,3R,5R)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1255042.png)

![(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide](/img/structure/B1255047.png)